N-(4-(4-methoxyphenyl)thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide
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Overview
Description
N-(4-(4-methoxyphenyl)thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide is a synthetic compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound has garnered interest due to its potential biological activities and applications in medicinal chemistry.
Mechanism of Action
Target of Action
The primary target of N-(4-(4-methoxyphenyl)thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide is acetylcholinesterase (AChE) . AChE is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, into choline and acetate. This process is crucial for the regulation of the transmission of nerve signals.
Mode of Action
This compound acts as an inhibitor of AChE . By inhibiting AChE, it prevents the breakdown of acetylcholine, leading to an increase in the concentration of acetylcholine in the synaptic cleft. This results in prolonged nerve signals, which can have various effects depending on the specific neural pathways involved .
Biochemical Pathways
The compound primarily affects the cholinergic pathway . This pathway involves the transmission of nerve signals using acetylcholine as a neurotransmitter.
Pharmacokinetics
The compound’s ADME (Absorption, Distribution, Metabolism, Excretion) properties were predicted using in silico methods . The lead compound presented satisfactory drug-like characteristics and ADME properties . .
Result of Action
The primary molecular effect of the compound’s action is the inhibition of AChE , leading to an increase in acetylcholine levels . This can have various cellular effects, depending on the specific cells and tissues involved. For example, in neurons, it can lead to prolonged nerve signals, while in muscle cells, it can lead to increased muscle contraction .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s ability to bind to AChE and inhibit its activity . Additionally, genetic factors, such as mutations in the AChE gene, can also influence the compound’s efficacy .
Biochemical Analysis
Biochemical Properties
N-(4-(4-methoxyphenyl)thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide has been reported to exhibit inhibitory activity against acetylcholinesterase (AChE), an enzyme that plays a crucial role in neurotransmission . The compound interacts with AChE, potentially altering the enzyme’s function and influencing biochemical reactions .
Cellular Effects
The effects of this compound on cells are primarily related to its AChE inhibitory activity. By inhibiting AChE, the compound can influence cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves binding interactions with AChE, leading to enzyme inhibition . This interaction can result in changes in gene expression and other downstream effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(4-methoxyphenyl)thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 4-methoxyphenylamine with carbon disulfide and an appropriate halogenated compound under basic conditions.
Formation of the Pyrazole Ring: The pyrazole ring is formed by reacting 1,5-dimethyl-1H-pyrazole-3-carboxylic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with the thiazole derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-(4-methoxyphenyl)thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present on the thiazole and pyrazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated compounds in the presence of a base or acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.
Scientific Research Applications
N-(4-(4-methoxyphenyl)thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound has been studied for its potential as an acetylcholinesterase inhibitor, which could be useful in the treatment of neurodegenerative diseases like Alzheimer’s.
Biological Studies: It has shown antimicrobial and antiproliferative activities, making it a candidate for further research in antibacterial and anticancer therapies.
Chemical Research: The compound’s unique structure allows it to be used as a building block for the synthesis of other bioactive molecules.
Comparison with Similar Compounds
Similar Compounds
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: This compound also exhibits antimicrobial and antiproliferative activities.
4-methoxy-phenylthiazole-2-amine derivatives: These derivatives have been studied for their acetylcholinesterase inhibitory activity.
Uniqueness
N-(4-(4-methoxyphenyl)thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide is unique due to its dual thiazole and pyrazole ring structure, which imparts a combination of biological activities that are not commonly found in other similar compounds. This makes it a valuable candidate for further research and development in various fields of science and medicine.
Properties
IUPAC Name |
N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1,5-dimethylpyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2S/c1-10-8-13(19-20(10)2)15(21)18-16-17-14(9-23-16)11-4-6-12(22-3)7-5-11/h4-9H,1-3H3,(H,17,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOXRNDQWVYBMKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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